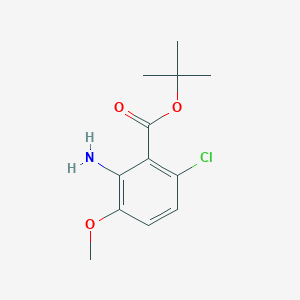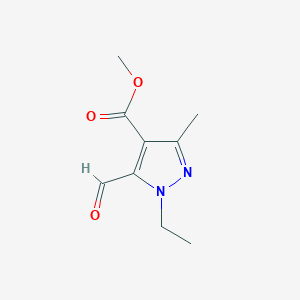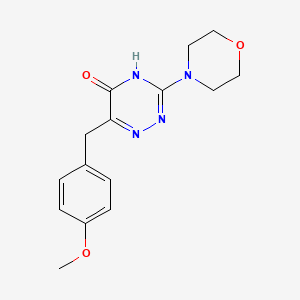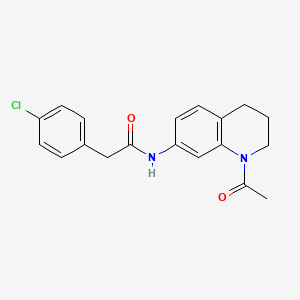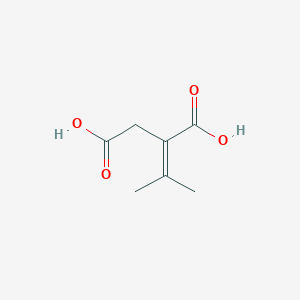
2-fluoro-5-(N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)sulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)sulfamoyl)benzoic acid, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Fluorinated Compounds in Disease Inhibition
Fluorinated heterocyclic compounds, which include sulfur and nitrogen in their structure, have been synthesized for potential therapeutic applications. For instance, compounds with similar structural features have been investigated for their roles as photochemical probe agents in inhibiting Vitiligo diseases, comparing their efficacy with known drugs like Nystatin and Nalidixic acid (Abdel-Rahman, Makki, & Bawazir, 2010). This suggests that the compound could be explored for similar pharmacological applications.
Environmental Transport and Fate of Fluorinated Compounds
Research on perfluoroalkyl acids (PFAAs), including short-chain compounds as substitutes for longer-chain versions, highlights the environmental persistence and transport mechanisms of fluorinated compounds. For example, a study on the occurrence and transport of PFAAs in a lake near a fluorochemical industry base showed the dominance of short-chain PFAAs in surface water, indicating different adsorption potentials and transport behaviors compared to longer-chain compounds (Zhou et al., 2013). This research underscores the environmental relevance of fluorinated compounds, including their potential bioaccumulation and environmental degradation pathways.
COX-2 Inhibition for Therapeutic Purposes
Fluorinated compounds have also been studied for their COX-2 inhibitory activities, suggesting potential applications in anti-inflammatory and cancer therapy. For instance, derivatives of 4,5-diaryl-1H-pyrazole-3-ol, structurally related to the compound of interest, have shown promise as COX-2 inhibitors, indicating a potential pathway for developing new therapeutic agents (Patel et al., 2004).
Synthesis and Application of Fluorinated Heterocyclic Compounds
The synthesis of fluorinated heterocyclic compounds, including pyrazolones and pyrimidines, demonstrates the chemical versatility and potential pharmaceutical applications of such structures. These compounds are utilized for their efficacious synthesis and potential biological activities, hinting at the broad applicability of fluorine-containing compounds in drug development and other areas of chemical research (Shi, Wang, & Schlosser, 1996).
Propriétés
IUPAC Name |
2-fluoro-5-[(4-pyrazin-2-yloxycyclohexyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c18-15-6-5-13(9-14(15)17(22)23)27(24,25)21-11-1-3-12(4-2-11)26-16-10-19-7-8-20-16/h5-12,21H,1-4H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAWRHUKRPEUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

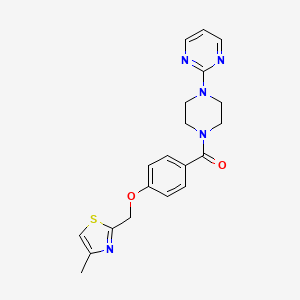

![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)
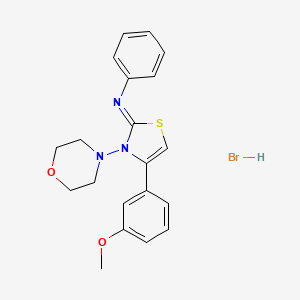

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)
